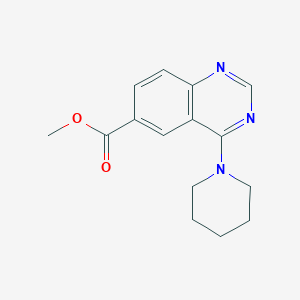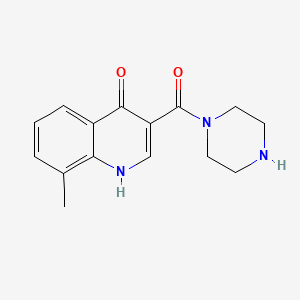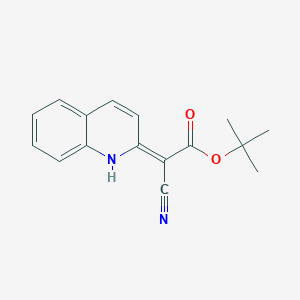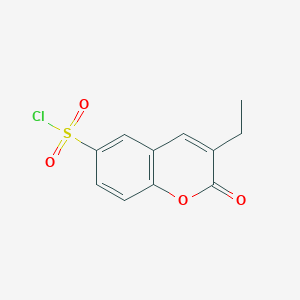![molecular formula C18H15N3 B11850373 4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)
4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-((1H-Naphtho[2,3-d]imidazol-2-yl)méthyl)aniline est un composé organique complexe qui présente un noyau naphtoimidazole lié à un groupe aniline. Ce composé fait partie de la classe plus large des dérivés de l'imidazole, qui sont connus pour leurs propriétés chimiques et biologiques diverses. Les dérivés de l'imidazole ont été largement étudiés en raison de leur présence dans de nombreuses molécules biologiquement actives et de leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-((1H-Naphtho[2,3-d]imidazol-2-yl)méthyl)aniline implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la formation du noyau naphtoimidazole, qui peut être réalisée par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées afin d'assurer un rendement et une pureté élevés. Cela comprend souvent l'utilisation de catalyseurs, de milieux réactionnels contrôlés et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 4-((1H-Naphtho[2,3-d]imidazol-2-yl)méthyl)aniline peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des naphtoquinones, tandis que la réduction peut produire des dérivés dihydro.
4. Applications de la recherche scientifique
La 4-((1H-Naphtho[2,3-d]imidazol-2-yl)méthyl)aniline a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Recherchée pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisée dans le développement de colorants, de pigments et d'autres matériaux fonctionnels.
5. Mécanisme d'action
Le mécanisme d'action de la 4-((1H-Naphtho[2,3-d]imidazol-2-yl)méthyl)aniline implique son interaction avec des cibles moléculaires spécifiques. Le cycle imidazole peut se coordonner avec les ions métalliques, ce qui peut jouer un rôle dans son activité biologique. De plus, le composé peut interagir avec les enzymes ou les récepteurs, modulant leur activité et conduisant à divers effets biologiques.
Applications De Recherche Scientifique
4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(1H-Imidazol-4-yl)aniline : Un autre dérivé de l'imidazole avec des caractéristiques structurales similaires.
1-Alkyl-2-méthyl-1H-naphtho[2,3-d]imidazole-4,9-dione : Un dérivé de la naphtoimidazole avec des substituants différents.
Unicité
La 4-((1H-Naphtho[2,3-d]imidazol-2-yl)méthyl)aniline est unique en raison de sa combinaison spécifique d'un noyau naphtoimidazole et d'un groupe aniline. Cette structure unique peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C18H15N3 |
|---|---|
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
4-(1H-benzo[f]benzimidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C18H15N3/c19-15-7-5-12(6-8-15)9-18-20-16-10-13-3-1-2-4-14(13)11-17(16)21-18/h1-8,10-11H,9,19H2,(H,20,21) |
Clé InChI |
TYKIKQYJBYCZDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CC4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)




![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)



![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)

![2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B11850378.png)

